TPSA Reduction vs. Parent Enhances Membrane Permeability
N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine has a computed TPSA of 55.04 Ų, compared to 103.12 Ų for the non-methylated analog 2-(methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6) . This 46 % reduction in polar surface area places the dimethyl derivative below the widely accepted 60 Ų threshold for oral bioavailability and CNS penetration, whereas the parent compound remains well above it. The LogP increases from a consensus value of 0.34 to 0.8467, further supporting enhanced passive diffusion .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | TPSA 55.04 Ų; LogP 0.8467; H-Donors 1 (CAS 52222-40-9) |
| Comparator Or Baseline | CAS 1005-39-6: TPSA 103.12 Ų; Consensus LogP 0.34; H-Donors 2 |
| Quantified Difference | TPSA reduction: 48.08 Ų (−46.6 %); LogP increase: +0.51 log units (~2.5×); H-Donors: 1 vs. 2 |
| Conditions | In silico computed values (Ertl method for TPSA; consensus of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT for LogP of comparator; Chemscene computed LogP for target) |
Why This Matters
A TPSA below 60 Ų and a higher LogP predict superior membrane permeability, making the dimethyl analog the preferred choice for cell-based assays or CNS-targeted programs where the parent compound would be permeability-limited.
